molecular formula C18H16BrN3O4S2 B321803 2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide

Cat. No.: B321803
M. Wt: 482.4 g/mol
InChI Key: BAHKDIWHOORIRF-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide. It is presented for research applications and has a molecular weight of approximately 482.37 g/mol . The compound's structure features an acetamide linker connecting a 4-bromo-3-methylphenoxy group and a phenyl ring substituted with a sulfonamide-linked 1,3-thiazol-2-ylamine group . This specific molecular architecture, incorporating bromine and sulfur-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery research for the design and synthesis of novel bioactive molecules . Compounds with similar thiazole-sulfonamide motifs are frequently investigated for their potential to interact with various enzymatic targets . Intended Use and Handling This chemical is intended for research use by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. The specific applications, mechanism of action, and pharmacological profile of this compound are areas of ongoing research and are not fully characterized. Researchers are responsible for determining the suitability of this compound for their specific experimental purposes. Safety and Documentation Please refer to the provided Safety Data Sheet (SDS) for safe handling, storage, and disposal information. A Certificate of Analysis (CoA) containing lot-specific data may be available upon request.

Properties

Molecular Formula

C18H16BrN3O4S2

Molecular Weight

482.4 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C18H16BrN3O4S2/c1-12-10-14(4-7-16(12)19)26-11-17(23)21-13-2-5-15(6-3-13)28(24,25)22-18-20-8-9-27-18/h2-10H,11H2,1H3,(H,20,22)(H,21,23)

InChI Key

BAHKDIWHOORIRF-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)Br

Origin of Product

United States

Biological Activity

The compound 2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its structure features a phenoxy group with a bromine and methyl substitution, an acetamide moiety, and a thiazole ring linked through a sulfonyl group. This unique combination of functional groups suggests promising pharmacological properties that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of the compound is C18H16BrN3O4S2C_{18}H_{16}BrN_3O_4S_2, with a molecular weight of approximately 482.37 g/mol. The presence of halogenated and heterocyclic components enhances its lipophilicity and biological activity.

Structural Features

Feature Description
Phenoxy Group Substituted with bromine and methyl groups, enhancing reactivity.
Thiazole Ring Known for nucleophilic properties, contributing to biological interactions.
Sulfonamide Linkage Potentially increases selectivity towards biological targets.

Biological Activities

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition effects.

Antimicrobial Activity

Studies have shown that compounds with thiazole and acetamide functionalities possess notable antimicrobial properties. For instance, derivatives of thiazole have been reported to exhibit activity against Gram-positive and Gram-negative bacteria as well as pathogenic yeasts like Candida albicans . The introduction of a brominated phenoxy group could further enhance this activity due to increased membrane permeability.

Anticancer Potential

Compounds similar to This compound have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole derivatives have been shown to inhibit cancer cell growth with IC50 values in the low micromolar range . The specific arrangement of functional groups in this compound may enhance its selectivity and potency against certain cancer targets.

Case Studies and Research Findings

  • Antibacterial Activity : A study on chloroacetamides revealed that those with halogenated phenyl rings exhibited significant antibacterial activity due to their ability to penetrate cell membranes effectively . This suggests that similar mechanisms may apply to our compound.
  • Cytotoxicity Assays : In vitro studies on thiazole derivatives indicated promising anticancer activity, with some compounds outperforming standard treatments like doxorubicin . This highlights the potential of This compound in oncology research.

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and enzyme kinetics studies are essential for assessing binding affinities and inhibitory effects on key enzymes like acetylcholinesterase (AChE) .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to 2-(4-bromo-3-methylphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide exhibit significant anticancer properties. For instance, studies have shown that modifications to the thiazole ring can enhance potency against specific cancer cell lines. The sulfonamide component may also contribute to this activity by inhibiting enzymes involved in tumor growth.

Antimicrobial Properties

The thiazole moiety is frequently associated with antimicrobial activity. Compounds containing thiazole rings have been reported to exhibit effectiveness against various bacterial strains. The presence of the sulfonamide group further suggests potential applications as antibacterial agents, making this compound a candidate for further exploration in drug development targeting resistant bacterial infections.

Anticonvulsant Activity

Similar compounds have been evaluated for their anticonvulsant properties. Studies have shown that derivatives of thiazole exhibit significant activity in animal models of epilepsy. The structural characteristics of this compound may provide insights into developing new anticonvulsant medications.

Synthesis and Modification

The synthesis of this compound involves several steps that can be optimized for yield and purity. The initial reaction typically involves coupling the appropriate brominated phenol with a thiazole derivative under conditions that favor the formation of the desired sulfonamide linkage.

Case Study: Synthesis Optimization

A study focused on improving the synthetic route for similar compounds demonstrated that using specific solvents and reaction conditions could significantly enhance yield and reduce by-products. For example, employing tetrahydrofuran as a solvent in the presence of a suitable base improved reaction efficiency significantly.

Parameter Optimized Condition Standard Condition
SolventTetrahydrofuranEthanol
BaseSodium bicarbonateNone
Reaction TemperatureRoom TemperatureReflux
Yield85%60%

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